

An In-depth Technical Guide to 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid

Cat. No.: B133823

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-[2-(4-Methoxyphenyl)ethyl]benzoic acid, a biphenyl carboxylic acid derivative, has emerged as a molecule of interest within synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, historical context, and physicochemical properties. While detailed biological data remains limited in publicly accessible literature, this document collates the available information and outlines general synthetic approaches and potential areas for future investigation.

Introduction

2-[2-(4-Methoxyphenyl)ethyl]benzoic acid, also known by its synonym 2-(4-Methoxyphenethyl)benzoic acid, is a chemical entity with the CAS Registry Number 14525-71-4. Structurally, it features a benzoic acid moiety linked to a 4-methoxyphenethyl group at the ortho position. This arrangement provides a flexible biphenyl-like scaffold, a common motif in pharmacologically active compounds. While its primary documented application is as a reagent in the preparation of dibenzocycloheptenes, its structural characteristics suggest potential for broader biological investigation.^[1]

Physicochemical Properties

A summary of the key physicochemical properties of **2-[2-(4-Methoxyphenyl)ethyl]benzoic acid** is presented in Table 1. This data is crucial for its handling, formulation, and interpretation of its biological interactions.

Property	Value	Source
CAS Number	14525-71-4	PubChem
Molecular Formula	C ₁₆ H ₁₆ O ₃	PubChem
Molecular Weight	256.30 g/mol	PubChem[2]
IUPAC Name	2-[2-(4-methoxyphenyl)ethyl]benzoic acid	PubChem[2]
Melting Point	118-119 °C	Matrix Scientific
Appearance	White to off-white solid	Commercial Suppliers
Solubility	Soluble in chloroform, ethyl acetate, methanol	ChemicalBook

Table 1: Physicochemical Properties of **2-[2-(4-Methoxyphenyl)ethyl]benzoic acid**

History and Discovery

Detailed information regarding the initial discovery and the specific researchers or institutions involved in the first synthesis of **2-[2-(4-Methoxyphenyl)ethyl]benzoic acid** is not readily available in prominent scientific databases or historical records. The compound is listed in several chemical supplier catalogs, indicating its availability for research purposes. Its mention as a reagent for the synthesis of dibenzocycloheptenes suggests its utility in constructing more complex molecular architectures.[1] Further archival research into specialized chemical literature and patent databases may be required to uncover the seminal work on this compound.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the first synthesis of **2-[2-(4-Methoxyphenyl)ethyl]benzoic acid** could not be located in the searched literature, general

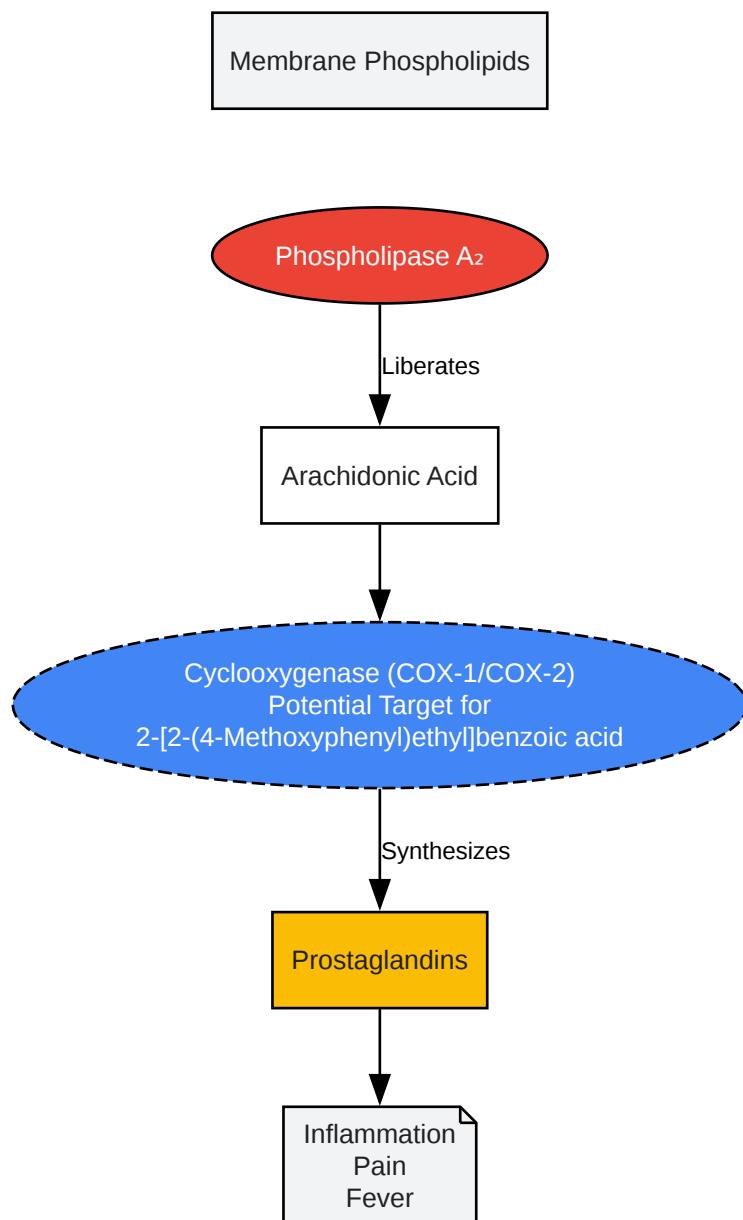
synthetic strategies for related 2-arylbenzoic acids can be adapted. A plausible and commonly employed method is the Suzuki coupling reaction.

General Experimental Workflow: Suzuki Coupling

The following diagram illustrates a generalized workflow for the synthesis of 2-arylbenzoic acids, which is applicable for the synthesis of the target molecule.

Caption: Generalized Suzuki coupling workflow for synthesis.

Hypothetical Experimental Protocol


- Step 1: Coupling Reaction. To a solution of a 2-halobenzoic acid ester (e.g., methyl 2-bromobenzoate) and 4-methoxyphenethylboronic acid in a suitable solvent system (e.g., toluene/ethanol/water), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and a base (e.g., sodium carbonate) are added.
- Step 2: Reaction Monitoring. The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Step 3: Work-up and Purification. Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
- Step 4: Hydrolysis. The purified ester is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water, followed by the addition of a base (e.g., sodium hydroxide or lithium hydroxide). The mixture is stirred at room temperature or heated to reflux until the hydrolysis is complete (monitored by TLC).
- Step 5: Acidification and Isolation. The reaction mixture is cooled, and the organic solvent is removed under reduced pressure. The remaining aqueous solution is acidified with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried to afford **2-[2-(4-Methoxyphenyl)ethyl]benzoic acid**.

Biological Activity and Mechanism of Action

Currently, there is a notable absence of published data on the specific biological activities and mechanism of action of **2-[2-(4-Methoxyphenyl)ethyl]benzoic acid** in peer-reviewed literature. The structural similarity of its biphenyl carboxylic acid core to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests a potential, yet unproven, role in targeting inflammatory pathways, such as the cyclooxygenase (COX) enzymes.

Potential Signaling Pathway Involvement

Given the structural alerts, a hypothetical signaling pathway that could be investigated is the arachidonic acid cascade, which is central to inflammation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-[2-(4-METHOXYPHENYL)ETHYL]BENZOIC ACID | 14525-71-4 [chemicalbook.com]

- 2. 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid | C16H16O3 | CID 26188700 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b133823#discovery-and-history-of-2-2-4-methoxyphenyl-ethyl-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com